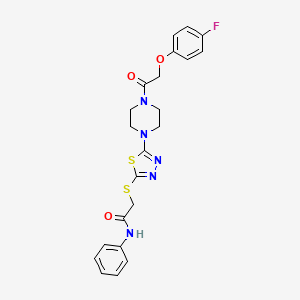
2-((5-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, an acetyl group, a piperazine ring, a thiadiazole ring, and a phenylacetamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The fluorophenoxy group, for example, is likely to be electron-withdrawing, which could affect the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of a fluorine atom could make the compound more lipophilic, which could affect its solubility and reactivity .Applications De Recherche Scientifique
Antimicrobial and Anticancer Activity
Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, a study on the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed significant antimicrobial activity against various pathogens and displayed promising anticancer activities against certain cancer cell lines through in vitro assays (Mehta et al., 2019).
Biological Activity of Hybrid Molecules
Research on hybrid molecules containing structural elements like 1,3,4-thiadiazole and piperazine showed that some of these compounds possess good to moderate antimicrobial activity against various test microorganisms, as well as displaying antiurease and antilipase activities. This indicates the potential utility of such compounds in developing treatments for infections and other conditions (Başoğlu et al., 2013).
Inhibition of Biological Targets
The insertion of piperazine units into complex molecules has been associated with enhanced inhibitory effects on specific biological targets. For instance, a compound identified as an aqueous-soluble inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1 exhibited selectivity and potential therapeutic benefits for diseases involving ACAT-1 overexpression, demonstrating the critical role of structural modification in drug design and function (Shibuya et al., 2018).
Synthesis and Evaluation of Antitumor Activity
The synthesis of novel compounds with potential antitumor activity has been a significant area of research. Certain synthesized compounds have shown good antitumor activities, particularly against human esophageal cancer cells, highlighting the importance of chemical synthesis in the discovery of new therapeutic agents (Xin et al., 2018).
Orientations Futures
The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as an anticancer agent, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .
Propriétés
IUPAC Name |
2-[[5-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3S2/c23-16-6-8-18(9-7-16)31-14-20(30)27-10-12-28(13-11-27)21-25-26-22(33-21)32-15-19(29)24-17-4-2-1-3-5-17/h1-9H,10-15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIZWKOZFCFLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-tert-butyl8-methyl6-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B2873277.png)
![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2873278.png)
![N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2873279.png)
![[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2873283.png)

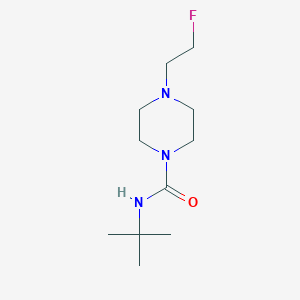
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-methylpiperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2873287.png)
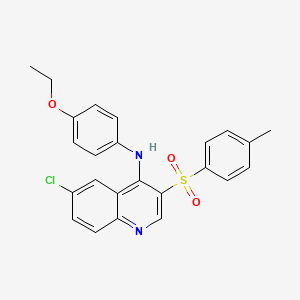
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2873292.png)
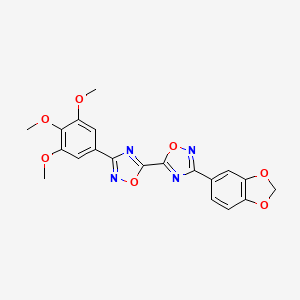
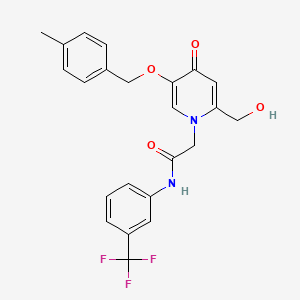

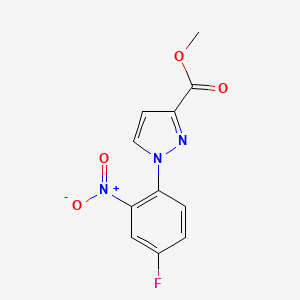
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2873300.png)
